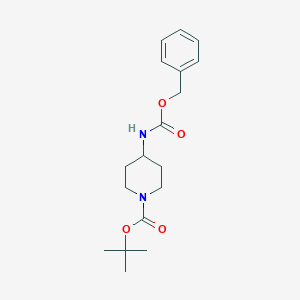

1-Boc-4-Cbz-amino-piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFRLAMTVIDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363850 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220394-97-8 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-Cbz-amino-piperidine chemical properties

An In-Depth Technical Guide to 1-Boc-4-Cbz-amino-piperidine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Differentially Protected Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperidine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element. However, the true potential of a piperidine core is unlocked through precise chemical control. 1-Boc-4-Cbz-amino-piperidine (tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate) represents a cornerstone intermediate, providing chemists with a powerful tool for complex molecular construction.[1]

This guide offers a comprehensive technical overview of 1-Boc-4-Cbz-amino-piperidine, moving beyond a simple datasheet to provide insights into its synthesis, reactivity, and strategic application. The central utility of this compound lies in its orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz or Z) group on the exocyclic amine. This differential protection allows for selective deprotection and subsequent functionalization at either the N1 or C4 position, a critical capability for building complex, multi-substituted piperidine derivatives used in the synthesis of novel therapeutics.[2][]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. These properties dictate appropriate storage, handling, and reaction conditions. The key physicochemical data for 1-Boc-4-Cbz-amino-piperidine are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | PubChem[4] |

| CAS Number | 220394-97-8 | PubChem[4] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | PubChem[4] |

| Molecular Weight | 334.4 g/mol | PubChem[4] |

| Appearance | White to off-white solid | General Knowledge |

| Boiling Point | 471.6°C at 760 mmHg | ECHEMI[5] |

| Density | 1.15 g/cm³ | ECHEMI[5] |

| Flash Point | 239°C | ECHEMI[5] |

| Vapor Pressure | 4.6E-09 mmHg at 25°C | ECHEMI[5] |

| Solubility | Generally soluble in organic solvents like DMF, DMSO, Ethanol.[6] Limited data available for aqueous solubility. | Cayman Chemical[6] |

Synthesis Strategy: A General Approach

While numerous suppliers offer this reagent, understanding its synthesis is crucial for process development and cost analysis. The preparation of 1-Boc-4-Cbz-amino-piperidine typically follows a logical sequence of protection steps starting from a simpler piperidine derivative. A common and efficient strategy begins with 4-aminopiperidine or a precursor.

The causality behind the synthetic sequence is critical: The more basic piperidine ring nitrogen is typically protected first with the Boc group, as it is more nucleophilic than the 4-amino group. Following the installation of the Boc group, the less reactive exocyclic amine at the C4 position is then protected with the Cbz group.

Caption: General synthetic pathway for 1-Boc-4-Cbz-amino-piperidine.

The Core Directive: Orthogonal Deprotection Reactivity

The primary value of 1-Boc-4-Cbz-amino-piperidine is its capacity for selective deprotection. The Boc and Cbz groups were specifically chosen for their disparate cleavage conditions, allowing researchers to unmask one amine while the other remains protected, thus directing subsequent reactions to a specific site.

Caption: Orthogonal deprotection pathways of 1-Boc-4-Cbz-amino-piperidine.

Protocol: Selective Boc Group Removal (Acidolysis)

The Boc group is a carbamate designed to be stable to a wide range of conditions but readily cleaved under strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[2]

Methodology:

-

Dissolution: Dissolve 1-Boc-4-Cbz-amino-piperidine (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically well-behaved.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.[7]

-

Expert Insight: TFA is often preferred for its volatility, making it easy to remove under vacuum. HCl/dioxane is also highly effective and can be advantageous if the resulting amine hydrochloride salt is desired for direct use or improved stability.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Redissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the 4-Cbz-amino-piperidine product.

-

Protocol: Selective Cbz Group Removal (Hydrogenolysis)

The Cbz group is cleaved by catalytic hydrogenation. The benzyl C-O bond is susceptible to reductive cleavage over a palladium catalyst in the presence of a hydrogen source. This method is exceptionally clean, yielding toluene and carbon dioxide as byproducts.[2][8]

Methodology:

-

Setup: To a flask containing 1-Boc-4-Cbz-amino-piperidine (1.0 eq), add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w, ~0.05-0.10 eq) to the solution.

-

Trustworthiness: The flask should be purged with an inert gas (Nitrogen or Argon) before adding the catalyst to prevent a potential fire hazard, as dry Pd/C can be pyrophoric.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Workup:

-

Carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Expert Insight: The filtration must be done carefully as the catalyst can be pyrophoric, especially when partially dry. Keeping the Celite pad wet with solvent during filtration is a critical safety measure.

-

Concentrate the filtrate under reduced pressure to yield the 1-Boc-4-aminopiperidine product.[9]

-

Spectroscopic Characterization

While specific spectra should be obtained for each batch, the expected NMR and IR signatures can be predicted based on the molecule's structure.

-

¹H NMR: Expected signals would include the characteristic singlet for the Boc group's nine protons (~1.4 ppm), multiplets for the piperidine ring protons (~1.5-4.0 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), and multiplets for the aromatic protons of the Cbz group (~7.3 ppm).[10][11]

-

¹³C NMR: Key resonances would include the quaternary carbons of the Boc group (~80 ppm) and its carbonyl (~155 ppm), the piperidine ring carbons, the benzylic carbon of the Cbz group (~67 ppm), its carbonyl (~156 ppm), and the aromatic carbons.[12]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretches for both the Boc and Cbz carbamates (~1680-1720 cm⁻¹), and aromatic C-H stretches.[9]

Applications in Drug Discovery

1-Boc-4-Cbz-amino-piperidine is not an active pharmaceutical ingredient itself but a high-value building block. Its utility is demonstrated in the synthesis of compounds targeting a wide range of diseases.

-

Scaffold for Di-substituted Piperidines: Following selective deprotection, the newly freed amine can be elaborated through acylation, alkylation, or reductive amination. Subsequent removal of the second protecting group allows for further functionalization at the other site, enabling the creation of complex and diverse libraries of compounds.

-

Precursor for Fentanyl Analogues: While it has legitimate uses, it's important to note that related structures, such as 1-Boc-4-AP, are recognized as intermediates in the synthesis of fentanyl and its analogues.[13]

-

Key Intermediate for Bioactive Molecules: The 4-aminopiperidine motif is a structural feature in a number of bioactive compounds, including CCR5 antagonists for HIV treatment and muscarinic M3 receptor antagonists for respiratory diseases.[14][15]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[16] Avoid formation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[5][18]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[17]

This guide provides a foundational understanding of 1-Boc-4-Cbz-amino-piperidine, emphasizing the chemical principles that make it a valuable and versatile tool for the research scientist. Its strategic importance is derived directly from the orthogonal nature of its protecting groups, offering a reliable and controllable entry point into complex piperidine-based molecules.

References

-

PubChem. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

Safety Data Sheet. 4-N-BOC-Aminopiperidine. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid. [Link]

-

PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. National Center for Biotechnology Information. [Link]

- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Chem-Impex. (Boc-4-amino)piperidine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

SpectraBase. 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

YF Biochem. 1-N-Boc-4-(N-Cbz-amino)piperidine-4-carboxylic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. reddit.com [reddit.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Amino-1-Boc-piperidine(87120-72-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 14. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 17. peptide.com [peptide.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Boc-4-(Cbz-amino)piperidine (CAS 220394-97-8): Synthesis, Characterization, and Application in Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate, commonly known as 1-Boc-4-Cbz-amino-piperidine (CAS No. 220394-97-8). This bifunctional molecule is a cornerstone intermediate in medicinal chemistry, prized for its piperidine core and the orthogonally protected amino functionalities. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group on the 4-amino substituent allows for precise, sequential chemical modifications. This document will detail its physicochemical properties, provide validated protocols for its synthesis and deprotection, explore its applications as a versatile scaffold in drug discovery, and outline essential safety and handling procedures.

The Strategic Importance of Bifunctional Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to optimize interactions with biological targets.[1] The utility of a piperidine-based building block is exponentially increased when it offers multiple points for diversification that can be addressed independently.

This is the central advantage of 1-Boc-4-Cbz-amino-piperidine. It employs two of the most common amine protecting groups, Boc and Cbz, which exhibit exceptional orthogonality.[2][3] The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved with acid, while the Cbz group is resistant to acid and base but is selectively removed by catalytic hydrogenolysis.[4][5][6] This differential reactivity is the key to its role as a versatile intermediate, enabling chemists to perform selective N-alkylation, acylation, or other coupling reactions at either the piperidine nitrogen or the 4-amino group, simply by choosing the appropriate deprotection strategy. This controlled, stepwise approach is fundamental to the efficient synthesis of complex molecules in drug discovery programs.[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of 1-Boc-4-Cbz-amino-piperidine

| Property | Value | Source(s) |

| CAS Number | 220394-97-8 | [8][9] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [8][9] |

| Molecular Weight | 334.41 g/mol | [8][9] |

| IUPAC Name | tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | [9][10] |

| Appearance | White to off-white solid/powder | [] |

| Purity | ≥97% (Typical) | [8] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc) | Inferred from synthesis protocols |

| Storage | Store at 2-8 °C in a dry, well-ventilated place | [][12] |

Spectroscopic Characterization

The identity and purity of 1-Boc-4-Cbz-amino-piperidine are confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for all unique protons. Key expected resonances include the tert-butyl singlet (δ ≈ 1.45 ppm, 9H), the piperidine ring protons (complex multiplets, δ ≈ 1.2-1.9 ppm and 2.8-4.1 ppm), the benzylic protons of the Cbz group (singlet, δ ≈ 5.1 ppm, 2H), and the aromatic protons (multiplet, δ ≈ 7.3-7.4 ppm, 5H).

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the Boc group (C(CH₃)₃ at ≈ 28 ppm and C=O at ≈ 155 ppm), the Cbz group (CH₂ at ≈ 67 ppm and C=O at ≈ 156 ppm), and the piperidine ring carbons.

-

FT-IR Spectroscopy: Infrared spectroscopy reveals key functional groups. Expect strong C=O stretching vibrations for the two carbamate groups (≈ 1680-1720 cm⁻¹), N-H bending (≈ 1520 cm⁻¹), and C-O stretching.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z ≈ 335.4.

Synthesis and Purification

The most common and logical synthesis of 1-Boc-4-Cbz-amino-piperidine begins with commercially available tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine).[13]

Recommended Synthesis Protocol

Reaction: N-Cbz protection of 4-Amino-1-Boc-piperidine.

Materials:

-

4-Amino-1-Boc-piperidine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran/Water (2:1)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Dissolve 4-Amino-1-Boc-piperidine (1.0 equiv) and the base (2.0 equiv) in the chosen solvent system in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution. Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of side products.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-Cbz-amino-piperidine as a white solid.

Caption: Synthesis and purification workflow for 1-Boc-4-Cbz-amino-piperidine.

Core Applications in Drug Discovery

The true value of 1-Boc-4-Cbz-amino-piperidine lies in its application as a divergent building block. Depending on the synthetic goal, either protecting group can be removed to unmask a reactive amine, leading to two distinct families of derivatives. This is a powerful strategy for building libraries of compounds for structure-activity relationship (SAR) studies.

-

Pathway A (Boc Removal): Treatment with a strong acid like trifluoroacetic acid (TFA) selectively removes the Boc group, liberating the piperidine nitrogen for reactions like N-alkylation or reductive amination, while the Cbz group remains intact.[4]

-

Pathway B (Cbz Removal): Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst) cleaves the Cbz group, exposing the 4-amino group for acylation, sulfonylation, or coupling reactions, while the Boc group is unaffected.[5]

This divergent potential makes it a key intermediate in the synthesis of inhibitors for various enzyme classes (e.g., kinases, proteases) and ligands for receptors and ion channels. For instance, related piperidine intermediates are crucial in the synthesis of potent analgesics and other CNS-active agents.[15][16]

Caption: Divergent synthetic pathways enabled by orthogonal deprotection.

Key Chemical Transformations: Protocols for Deprotection

The utility of 1-Boc-4-Cbz-amino-piperidine is entirely dependent on the ability to perform clean and selective deprotection.

Protocol 1: Selective N-Boc Deprotection (Acid-Mediated)

Mechanism: The deprotection is an acid-catalyzed hydrolysis of the tert-butyl carbamate.[4] Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine as its corresponding acid salt.[17]

Materials:

-

1-Boc-4-Cbz-amino-piperidine (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in Dioxane

Procedure:

-

Dissolve the substrate in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C.

-

Add TFA or HCl in dioxane dropwise. Safety Note: These are corrosive acids; handle in a fume hood with appropriate personal protective equipment (PPE).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The product is typically obtained as the TFA or HCl salt and can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Protocol 2: Selective N-Cbz Deprotection (Hydrogenolysis)

Mechanism: The Cbz group is cleaved by catalytic hydrogenation. The benzyl C-O bond is reductively cleaved on the surface of the palladium catalyst in the presence of hydrogen, releasing the free amine, carbon dioxide, and toluene as byproducts.[5][14]

Materials:

-

1-Boc-4-Cbz-amino-piperidine (1.0 equiv)

-

Palladium on Carbon (Pd/C), 10% w/w (5-10 mol% catalyst loading)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the substrate in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the suspension vigorously under a positive pressure of H₂ (typically a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC/LC-MS. Reactions are typically complete in 2-16 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through and ensures a clean filtrate. The pad should be washed with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-amino-1-Boc-piperidine.

Caption: Decision logic for selective deprotection of 1-Boc-4-Cbz-amino-piperidine.

Safety, Handling, and Storage

As with all laboratory chemicals, 1-Boc-4-Cbz-amino-piperidine and its derivatives should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.[12][18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][20] Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[18]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, typically at 2-8 °C for long-term stability.[][12] Keep away from strong acids and oxidizing agents.[20]

-

Deprotection Reagents:

-

TFA/HCl: Highly corrosive. Always handle in a fume hood.

-

Pd/C and H₂ gas: Pd/C can be pyrophoric. Do not allow it to dry out in the air. Hydrogen gas is highly flammable; ensure there are no ignition sources.

-

Conclusion

1-Boc-4-Cbz-amino-piperidine represents a pinnacle of strategic design in synthetic organic chemistry. Its pre-installed, orthogonally protected functional groups on the valuable piperidine scaffold provide medicinal chemists with a reliable and versatile tool for the efficient construction of complex molecular architectures. A thorough understanding of its properties and the precise execution of its deprotection chemistries are essential for leveraging its full potential in the quest for novel therapeutics. This guide serves as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic programs.

References

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

- MDPI. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]

- The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- PubChem. (n.d.). 1-Boc-4-Cbz-amino-piperidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

- ResearchGate. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

- Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 188111-79-7 Name: (3R)-3-Aminopiperidine, N1-BOC protected(R)-(-). Retrieved from [Link]

- PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

- Google APIs. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]

- The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde. Retrieved from [Link]

- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

- AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]%20_report_2020_01_24.pdf)

- Scientific Laboratory Supplies. (n.d.). 4-Amino-1-Boc-piperidine, 97%. Retrieved from [Link]

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

- NIH. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

- PubChem. (n.d.). tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate. Retrieved from [Link]

- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- CP Lab Safety. (n.d.). 1-Benzyl-4-(N-Boc-amino) piperidine, min 98%, 100 grams. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

- 9. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 188111-79-7 Name: (3R)-3-Aminopiperidine, N1-BOC protected(R)-(-)-3-Amino-1-BOC-piperidine(R)-(-)-3-Amino-1-Boc-piperidine(R)-1-BOC-3-aminopiperidine [xixisys.com]

- 13. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. total-synthesis.com [total-synthesis.com]

- 15. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 16. chemimpex.com [chemimpex.com]

- 17. jk-sci.com [jk-sci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. peptide.com [peptide.com]

An In-Depth Technical Guide to tert-Butyl 4-(Benzyloxycarbonylamino)piperidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate, a pivotal synthetic intermediate in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical properties, a validated synthesis protocol, comprehensive characterization data, and its critical applications in the synthesis of contemporary therapeutics. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insights.

Introduction: The Strategic Importance of a Doubly Protected Piperidine Scaffold

In the landscape of modern drug design, the piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. However, the synthetic manipulation of multifunctional piperidine derivatives requires a sophisticated protection strategy to achieve regioselectivity and desired chemical transformations.

tert-Butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate (also known as 1-Boc-4-(Cbz-amino)piperidine) emerges as a preeminent building block due to its orthogonal protection scheme. The piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group, while the 4-amino substituent is protected with a benzyloxycarbonyl (Cbz) group. The differential lability of these two protecting groups—the Boc group being sensitive to acidic conditions and the Cbz group readily cleaved by hydrogenolysis—offers chemists precise and independent control over the sequential functionalization of the piperidine core. This dual protection strategy is fundamental to its role as a versatile intermediate in the multi-step synthesis of complex drug molecules.

Physicochemical and Structural Characteristics

The fundamental properties of tert-butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate are summarized below, providing essential data for its handling, storage, and application in synthetic workflows.

| Property | Value |

| IUPAC Name | tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |

| CAS Number | 220394-97-8 |

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.41 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

graph "tert_butyl_4_benzyloxycarbonylaminopiperidine_1_carboxylate_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="N"]; H1 [label="H"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O3 [label="O"]; O4 [label="O"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"];

// Define positions for a clear 2D structure N1 [pos="0,0!"]; C1 [pos="-1.2,0.7!"]; C2 [pos="-1.2,2.2!"]; C3 [pos="0,2.9!"]; C4 [pos="1.2,2.2!"]; C5 [pos="1.2,0.7!"]; N2 [pos="0,4.3!"]; C6 [pos="0,-1.4!"]; O1 [pos="-1.1,-1.9!"]; O2 [pos="1.1,-1.9!"]; C7 [pos="2.3,-2.6!"]; C8 [pos="2.3,-4.1!"]; C9 [pos="3.5,-4.8!"]; C10 [pos="1.1,-4.8!"]; H1 [pos="-0.8,4.3!"]; C11 [pos="-0.8,5.5!"]; O3 [pos="-0.8,6.7!"]; O4 [pos="-2,-5.5!"]; C12 [pos="-2.8,6.2!"]; C13 [pos="-4,6.2!"]; C14 [pos="-4.6,7.4!"]; C15 [pos="-5.8,7.4!"]; C16 [pos="-6.4,6.2!"]; C17 [pos="-5.8,5!"]; C18 [pos="-4.6,5!"];

// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- N2; N1 -- C6; C6 -- O1 [label=" O", fontcolor="#EA4335"]; C6 -- O2; O2 -- C7; C7 -- C8; C7 -- C9; C7 -- C10; N2 -- H1; N2 -- C11; C11 -- O3 [label=" O", fontcolor="#EA4335"]; C11 -- O4; O4 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13;

Figure 2: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Cbz Protection: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. These washes remove excess triethylamine, unreacted benzyl chloroformate, and any aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate as a white solid.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.39 – 7.29 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.85 (br d, 1H, N-H), 4.05 (br s, 2H, piperidine-H), 3.75 (br s, 1H, piperidine-H), 2.89 (br t, 2H, piperidine-H), 1.88 (d, 2H, piperidine-H), 1.45 (s, 9H, -C(CH₃)₃), 1.42 (m, 2H, piperidine-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.6, 154.7, 136.6, 128.5, 128.1, 128.0, 79.5, 66.8, 48.9, 43.8, 32.4, 28.4.

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): Calculated for C₁₈H₂₆N₂O₄ [M+H]⁺: 335.1965; found: 335.1968.

Characterization Workflow

Figure 3: Workflow for the analytical characterization of the final product.

Applications in Drug Development: Enabling Complex Syntheses

The true value of tert-butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical targets. Its orthogonal protecting groups allow for selective deprotection and subsequent elaboration of either the piperidine nitrogen or the 4-amino group.

Key Synthetic Transformations:

-

Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, selectively removes the Boc group, liberating the piperidine nitrogen for further reactions (e.g., N-alkylation, N-arylation, amide coupling) while the Cbz group remains intact.

-

Cbz Deprotection: Catalytic hydrogenolysis (e.g., H₂, Pd/C) efficiently cleaves the Cbz group, exposing the 4-amino functionality for subsequent modifications (e.g., acylation, sulfonylation, reductive amination) without affecting the Boc group.

This synthetic flexibility has been leveraged in the development of a wide range of therapeutic agents, including enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.

Figure 4: Synthetic utility stemming from the orthogonal protection scheme.

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate stands as a testament to the power of strategic molecular design in synthetic organic chemistry. Its robust and orthogonal protection scheme provides an elegant solution to the challenges of manipulating multifunctional piperidine scaffolds. This guide has provided a comprehensive technical overview, from its fundamental properties and a reliable synthesis protocol to its characterization and pivotal role in the construction of complex molecules. For researchers and professionals in drug discovery, a thorough understanding and proficient use of this building block are invaluable assets in the quest for novel and effective therapeutics.

References

An In-Depth Technical Guide to the Solubility of 1-Boc-4-Cbz-amino-piperidine in Organic Solvents

Abstract

1-Boc-4-Cbz-amino-piperidine is a bifunctional piperidine derivative widely utilized as a key building block in medicinal chemistry for the synthesis of complex pharmaceutical agents. The solubility of this intermediate is a critical parameter that dictates its handling, reaction kinetics, purification efficiency, and ultimately, its utility in drug development workflows. This guide provides a comprehensive analysis of the physicochemical properties of 1-Boc-4-Cbz-amino-piperidine to predict its solubility profile in common organic solvents. In the absence of extensive published quantitative data, this document serves as a practical whitepaper, presenting a robust, HPLC-based experimental protocol for researchers to accurately determine its solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Solubility

The compound tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-Cbz-amino-piperidine, is a synthetic intermediate of significant value.[1] Its structure incorporates a piperidine core, a common scaffold in many therapeutic agents, protected at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a carboxybenzyl (Cbz) group. This orthogonal protection scheme allows for selective deprotection and further functionalization, making it a versatile component in multi-step syntheses.

The success of any chemical process involving this intermediate—from initial reaction to final purification—is fundamentally linked to its solubility. Poor solubility can lead to:

-

Slowed Reaction Rates: Heterogeneous reaction mixtures often exhibit poor kinetics, leading to longer reaction times and incomplete conversions.

-

Purification Challenges: Selecting an appropriate solvent system for chromatography or crystallization is entirely dependent on differential solubility of the product and its impurities.

-

Difficult Handling and Dosing: Inaccurate concentration measurements and difficulties in transferring material can arise from poor solubility.

Understanding and predicting the solubility of 1-Boc-4-Cbz-amino-piperidine is therefore not a trivial pursuit but a strategic necessity for efficient and reproducible chemical synthesis.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] An analysis of the molecular structure of 1-Boc-4-Cbz-amino-piperidine (Molecular Formula: C₁₈H₂₆N₂O₄, Molecular Weight: 334.4 g/mol ) reveals several key features that influence its polarity and, consequently, its solubility profile.[3]

-

Non-Polar Moieties: The molecule possesses significant non-polar character due to the bulky tert-butyl group of the Boc protector and the aromatic phenyl ring of the Cbz group. These regions favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Polar Moieties: The two carbamate linkages (-O-(C=O)-N-) contain polar carbonyl (C=O) and C-O bonds. These groups, particularly the N-H of the Cbz-protected amine, can act as hydrogen bond donors and acceptors, promoting solubility in more polar solvents.

-

Piperidine Core: The saturated heterocyclic ring is largely non-polar.

This structural duality suggests that 1-Boc-4-Cbz-amino-piperidine is unlikely to be highly soluble in extremely non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water). Its optimal solubility is predicted to be in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding without being hindered by the large non-polar domains.

Caption: Structural components influencing the predicted solubility of 1-Boc-4-Cbz-amino-piperidine.

Recommended Solvents for Solubility Screening

Based on this comparative analysis and the physicochemical profile, the following solvents are recommended for an initial solubility screening.

| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent H-bond acceptor, effectively solvates the carbamate groups. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar, effectively solvates polar functional groups. Often used for sparingly soluble compounds.[7] | |

| Acetonitrile (ACN) | Moderate to High | Polar nature suitable for the carbamate groups. | |

| Acetone | Moderate | Good balance of polar and non-polar character. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Can solvate the non-polar regions while the ether oxygen interacts with the N-H proton. |

| 2-Methyl-THF | Moderate to Low | More lipophilic alternative to THF. | |

| Alcohols | Ethanol (EtOH) | Moderate | Protic nature can hydrogen bond, but alkyl chain balances polarity. |

| Isopropanol (IPA) | Moderate | Less polar than ethanol, may better solvate the non-polar protecting groups. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Apolar solvent with a significant dipole moment, effective for many organic compounds. |

| Chloroform (CHCl₃) | Moderate to High | Similar properties to DCM. | |

| Non-Polar | Toluene | Low | Aromatic character may offer some interaction with the Cbz group's phenyl ring. |

| Heptane / Hexane | Very Low | Unlikely to be effective solvents due to the molecule's polar functional groups. |

A Robust Protocol for Experimental Solubility Determination

To obtain reliable and quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique.[8][9][10]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached.[9] The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear supernatant is accurately measured using a validated HPLC method with a calibration curve.[11][12]

Materials and Reagents

-

1-Boc-4-Cbz-amino-piperidine (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials for HPLC

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Experimental Protocol

-

Preparation of Calibration Standards:

-

Rationale: A calibration curve is essential for converting the HPLC peak area of the sample into an accurate concentration.

-

Action: Prepare a stock solution of 1-Boc-4-Cbz-amino-piperidine (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., Acetonitrile or DMF). Perform serial dilutions to create at least five standard solutions spanning the expected solubility range (e.g., 5 µg/mL to 250 µg/mL).[11]

-

-

Sample Preparation (Equilibration):

-

Rationale: To ensure the solution is truly saturated, an excess of solid must be present and allowed to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

-

Action: Add an excess amount of solid 1-Boc-4-Cbz-amino-piperidine (e.g., ~10-20 mg) to a 2 mL vial. The amount should be enough to ensure solid is visible after equilibration.

-

Action: Accurately add a known volume of the test solvent (e.g., 1.0 mL).

-

Action: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. Allow the mixture to equilibrate for at least 24 hours.[8]

-

-

Sample Clarification:

-

Rationale: Undissolved solid particles must be completely removed to avoid artificially inflating the concentration measurement and to protect the HPLC column.

-

Action: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the solid settle.

-

Action: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial. Discard the first few drops to saturate the filter membrane.

-

-

Dilution and Analysis:

-

Rationale: The concentration of the saturated solution may be too high for the linear range of the HPLC detector. Accurate dilution is necessary.

-

Action: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Action: Analyze the calibration standards and the diluted samples by HPLC. Record the peak areas.

-

-

Quantification:

-

Rationale: Use the linear regression from the calibration curve to determine the concentration of the unknown sample.

-

Action: Plot a graph of peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Action: Use the equation to calculate the concentration of the diluted sample.

-

Action: Multiply the result by the dilution factor to determine the final solubility of 1-Boc-4-Cbz-amino-piperidine in the test solvent, typically expressed in mg/mL or g/L.

-

Workflow Visualization

Caption: Experimental workflow for determining solubility via the shake-flask HPLC method.

Conclusion

While published quantitative solubility data for 1-Boc-4-Cbz-amino-piperidine is scarce, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior in various organic solvents. The compound is expected to be most soluble in polar aprotic solvents like DMF and DMSO, with moderate solubility in alcohols, ethers, and chlorinated solvents. For drug development professionals requiring precise data, the detailed shake-flask and HPLC-based protocol provided in this guide offers a reliable, self-validating system for generating accurate solubility profiles. This empirical data is invaluable for optimizing reaction conditions, developing robust purification strategies, and ensuring the consistent and efficient use of this important synthetic building block.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]

-

Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. [Link]

-

Hacettepe University Journal of the Faculty of Pharmacy. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from ResearchGate. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from Chromatography Forum. [Link]

-

PubChem. 1-Boc-4-Cbz-amino-piperidine. Retrieved from PubChem. [Link]

-

Pendarvis Western Washington University. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from chem.wwu.edu. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from utsc.utoronto.ca. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from saltise.ca. [Link]

-

PubChem. 4-Amino-1-Boc-piperidine. Retrieved from PubChem. [Link]

-

Bouling Chemical Co., Limited. 4-(N-Boc-Amino)Piperidine: Properties, Uses, Safety, Supplier & Price. Retrieved from Bouling Chemical. [Link]

-

PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

Sources

- 1. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | CID 21981786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

discovery and history of substituted piperidines

An In-Depth Technical Guide to the Discovery and History of Substituted Piperidines

Introduction: The Ubiquitous Piperidine

In the landscape of medicinal chemistry, few molecular scaffolds are as foundational and versatile as the piperidine ring. This simple six-membered nitrogen-containing heterocycle is a cornerstone of pharmaceutical design, present in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2] Its prevalence is not accidental; the piperidine moiety often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability, making it a privileged structure in drug discovery. This guide provides a comprehensive exploration of the substituted piperidine, tracing its journey from a pungent isolate of black pepper to the core of blockbuster drugs. We will delve into the seminal discoveries that cemented its importance, the evolution of its synthesis from classical hydrogenation to modern modular strategies, and the causal scientific reasoning that guided its development.

Part 1: The Genesis - From Natural Product to Synthetic Staple

The story of piperidine begins not in a flask, but in nature. The parent compound was first isolated and identified from its namesake, the black pepper plant (Piper nigrum).

The Discovery of the Piperidine Core

In 1850, the Scottish chemist Thomas Anderson reported the isolation of piperidine by reacting piperine—the alkaloid responsible for the pungency of black pepper—with nitric acid.[3] Two years later, French chemist Auguste Cahours independently achieved the same feat and bestowed the name "piperidine," derived from the Latin piper for pepper.[3] This discovery unveiled a fundamental heterocyclic system that would become a critical building block for future generations of chemists.

Early Synthesis: Taming the Aromatic Precursor

While isolation from natural sources proved its existence, the practical application of piperidine required a scalable synthetic route. The most direct and atom-economical method, which remains the primary industrial process today, is the catalytic hydrogenation of pyridine.[3][4]

The aromaticity of the pyridine ring, however, presents a significant energetic barrier to reduction. Early methods utilized harsh conditions, such as reduction with sodium in ethanol.[3][5] The advent of catalytic hydrogenation revolutionized this process. This reaction involves the addition of three equivalents of hydrogen gas across the pyridine ring to yield the saturated piperidine.

Caption: The catalytic hydrogenation of aromatic pyridine to saturated piperidine.

The choice of catalyst and reaction conditions is critical. Platinum group metals like Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are highly effective.[4][6] A key challenge is that the nitrogen atom in both pyridine and piperidine can act as a Lewis base and poison the metal catalyst surface.[4] To overcome this, the reaction is often performed under acidic conditions (e.g., in glacial acetic acid), which protonates the nitrogen, enhancing the ring's susceptibility to reduction and mitigating catalyst inhibition.[4][6]

Exemplary Protocol 1: Catalytic Hydrogenation of Pyridine

This protocol describes a standard laboratory-scale synthesis of piperidine from pyridine using Platinum(IV) oxide (Adams' catalyst).

Materials:

-

Pyridine (1.0 g)

-

Glacial Acetic Acid (5 mL)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Vessel Preparation: A solution of pyridine (1.0 g) in glacial acetic acid (5 mL) is placed into a high-pressure hydrogenation vessel.

-

Catalyst Addition: The PtO₂ catalyst (5 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar. The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake. The reaction is typically complete within 6-10 hours.

-

Workup: Upon completion, the vessel is carefully depressurized. The reaction mixture is quenched by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Extraction & Drying: The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous Na₂SO₄.

-

Isolation: The solvent is removed under reduced pressure to yield the crude piperidine. Further purification can be achieved by distillation.[6]

Part 2: The Dawn of a Pharmacophore - Landmark Substituted Piperidines

The true value of the piperidine scaffold was unlocked through the synthesis and discovery of its substituted derivatives. The mid-20th century, particularly the work of Dr. Paul Janssen and his team at Janssen Pharmaceutica, was a golden era that produced several piperidine-based drugs that reshaped medicine.

The Analgesic Breakthrough: Fentanyl

The quest for potent analgesics with improved safety profiles over morphine led Janssen's team to explore analogs of pethidine (meperidine), itself a phenylpiperidine. This structure-activity relationship (SAR) investigation culminated in the first synthesis of fentanyl in 1960.[7][8][9] Fentanyl was a revelation, demonstrating a potency 50 to 100 times that of morphine.[7][10] This discovery laid the foundation for understanding the SAR of narcotic analgesics and spurred the development of an entire class of synthetic opioids, including sufentanil and alfentanil.[8]

The synthesis of fentanyl was a pivotal moment, showcasing how strategic modification of the piperidine core could dramatically enhance pharmacological activity. The core of the molecule is a 4-anilidopiperidine structure.

Exemplary Protocol 2: Optimized Synthesis of Fentanyl

The following is a representative three-step synthesis adapted from optimized modern procedures, which provides fentanyl in excellent yields.[9]

Step 1: Reductive Amination

-

A mixture of 1-benzyl-4-piperidone, aniline, and a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form N-phenyl-1-(phenylmethyl)-4-piperidinamine.

Step 2: Acylation

-

The product from Step 1 is dissolved in a solvent like pyridine or dichloromethane and reacted with propionyl chloride at a low temperature (e.g., 0 °C) to yield the amide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide.

Step 3: Debenzylation

-

The benzyl protecting group is removed via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to yield the final product, fentanyl (N-phenyl-N-(piperidin-4-yl)propanamide).[9]

The Antipsychotic Revolution: Haloperidol

Just two years prior to the synthesis of fentanyl, the same laboratory made another landmark discovery. In 1958, while investigating pethidine analogs, Janssen's team decided to replace the propiophenone group in one of their lead compounds with a butyrophenone group.[11] The resulting molecule, R-1625, exhibited powerful neuroleptic properties but completely lacked the morphine-like analgesic activity they had been pursuing.[11] This compound, synthesized on February 11, 1958, was named haloperidol.[11]

The discovery was a watershed moment in psychiatry. Clinical trials quickly confirmed its efficacy in treating mania and psychosis, and it became an indispensable tool for managing schizophrenia.[12][13][14] Haloperidol's success established the butyrophenone-substituted piperidine as a key pharmacophore for dopamine receptor antagonism.

| Discovery Timeline: Janssen's Piperidines | |

| Compound | Haloperidol |

| Year of Synthesis | 1958[12][13][14] |

| Lead Scientist | Paul Janssen[12][13] |

| Therapeutic Class | Antipsychotic (Neuroleptic)[13] |

| Causality | SAR studies on pethidine; replacement of a propiophenone with a butyrophenone group.[11] |

| Compound | Fentanyl |

| Year of Synthesis | 1960[7][8][9] |

| Lead Scientist | Paul Janssen[7] |

| Therapeutic Class | Opioid Analgesic[7] |

| Causality | SAR studies on pethidine to increase analgesic potency.[7][9] |

CNS Stimulants: Methylphenidate (Ritalin)

The history of methylphenidate predates the discoveries at Janssen. First synthesized in 1944, it was approved for medical use in the mid-1950s.[15] Sold under brand names like Ritalin and Concerta, this benzylpiperidine derivative became a primary treatment for what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD).[16][17] Its mechanism involves blocking the reuptake of dopamine and norepinephrine, thereby increasing the activity of the central nervous system.[16][17] The development of methylphenidate highlighted a different therapeutic avenue for substituted piperidines, demonstrating their utility in modulating neurotransmitter levels for cognitive and behavioral applications.

Caption: Key substitutions on the piperidine core leading to major drug classes.

Part 3: The Synthetic Evolution

The growing importance of substituted piperidines spurred the development of a diverse array of synthetic methodologies, moving from bulk reduction of pyridine precursors to highly selective and asymmetric strategies.

Classical Synthetic Pillars

-

Hydrogenation of Substituted Pyridines: This remains the most direct route. The primary challenge is chemoselectivity—reducing the pyridine ring while preserving other functional groups. The choice of catalyst (e.g., PtO₂, Rh/C) and conditions (pressure, temperature, and acidic additives) is paramount to achieving the desired transformation.[4][6][18]

-

Intramolecular Cyclization: Building the ring from an acyclic precursor is a powerful strategy. A common method involves the Dieckmann condensation of an amino diester to form a piperidone (a cyclic ketone), which is subsequently reduced to the corresponding piperidine.[5] Another approach is the intramolecular Michael addition, where an amine attacks an α,β-unsaturated ester or ketone within the same molecule to forge the ring.[19]

Modern Strategies for Precision and Complexity

Modern organic synthesis has provided chemists with tools to build highly substituted piperidines with precise control over their three-dimensional structure (stereochemistry), which is often critical for biological activity.

-

Transition Metal-Catalyzed Cyclizations: Catalysts based on palladium, gold, and rhodium can facilitate intramolecular hydroamination, where an amine adds across a double or triple bond in the same molecule to form the piperidine ring under mild conditions.[1][18][20]

-

Asymmetric Synthesis: To create a single desired stereoisomer, chemists employ asymmetric strategies. This can involve using a "chiral pool" starting material like the amino acid L-glutamine, or using chiral catalysts to guide an asymmetric hydrogenation or cyclization reaction.[19][21][22]

-

Modular and Fragment-Based Synthesis: Recent innovations focus on building complex piperidines in a modular fashion. One cutting-edge approach combines biocatalytic C-H oxidation, where an enzyme selectively installs a hydroxyl group on the piperidine ring, with nickel-catalyzed cross-coupling to attach other molecular fragments.[23] This dramatically shortens synthetic sequences, accelerating the discovery of new drug candidates.[23]

Caption: Comparison of a classical vs. a modern synthetic workflow for piperidines.

Conclusion: An Enduring Legacy and a Bright Future

The journey of the substituted piperidine is a microcosm of the evolution of medicinal chemistry itself. It began with the isolation of a natural product, followed by the development of robust synthetic methods that enabled its production on a large scale. The strategic chemical modification of this simple scaffold by pioneers like Paul Janssen led to paradigm-shifting drugs that transformed the treatment of pain and mental illness. Today, the development of sophisticated catalytic and asymmetric methods allows for the precise construction of highly complex piperidine-containing molecules.[2][20][24] As researchers continue to tackle ever more challenging biological targets, the humble piperidine ring, with its rich history and synthetic versatility, is certain to remain an indispensable tool in the drug discovery arsenal.

References

- Haloperidol - Wikipedia.

- Piperidine - Wikipedia.

- Fentanyl - Wikipedia.

- What is Haloperidol? - News-Medical.Net.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central.

-

Haloperidol: Discovery, Structure and Mechanisms | UKEssays.com. Available at: [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

-

The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed. Available at: [Link]

-

The history and development of the fentanyl series - PubMed. Available at: [Link]

-

PIPERIDINE - Ataman Kimya. Available at: [Link]

-

Development of a new once-a-day formulation of methylphenidate for the treatment of attention-deficit/hyperactivity disorder: proof-of-concept and proof-of-product studies - PubMed. Available at: [Link]

-

An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. Available at: [Link]

-

Drug Fact Sheet: Fentanyl - DEA.gov. Available at: [Link]

-

Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids - United States Sentencing Commission. Available at: [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Representative 2‐substituted piperidine‐containing pharmaceuticals. - ResearchGate. Available at: [Link]

-

Representative 2‐substituted piperidine containing natural products. - ResearchGate. Available at: [Link]

-

The History of ADHD and Its Treatments - ADDitude. Available at: [Link]

-

Piperidine Synthesis. - DTIC. Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

-

Improved Insight on the Effects of Ritalin on Patients with ADHD - Oxford Global. Available at: [Link]

-

Methylphenidate - Wikipedia. Available at: [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. asianpubs.org [asianpubs.org]

- 7. Fentanyl - Wikipedia [en.wikipedia.org]

- 8. The history and development of the fentanyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dea.gov [dea.gov]

- 11. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haloperidol - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. ukessays.com [ukessays.com]

- 15. additudemag.com [additudemag.com]

- 16. oxfordglobal.com [oxfordglobal.com]

- 17. Methylphenidate - Wikipedia [en.wikipedia.org]

- 18. Piperidine synthesis [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ajchem-a.com [ajchem-a.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. news-medical.net [news-medical.net]

- 24. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Boc and Cbz Protecting Groups in Synthesis

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realms of peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success.[1][2] These chemical moieties act as temporary shields for reactive functional groups, preventing them from engaging in unwanted side reactions and thereby guiding the synthetic pathway toward the desired product.[3] Among the arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long been esteemed for their reliability and versatility in amine protection.[4][5]

This guide offers an in-depth exploration of the Boc and Cbz protecting groups, moving beyond a mere recitation of protocols to delve into the mechanistic underpinnings and strategic considerations that inform their application. As a senior application scientist, the aim is to provide not just the "how," but the "why," empowering researchers to make informed decisions in their synthetic endeavors.

The Principle of Orthogonality: A Strategic Imperative

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonality is paramount.[1][6] Orthogonal protecting groups are those that can be removed under distinct and non-interfering conditions.[1][3] This allows for the selective deprotection of one functional group while others remain shielded, a critical capability in the stepwise assembly of peptides and other complex targets.[2][6]

The Boc and Cbz groups exemplify this principle beautifully. The Boc group is characteristically labile to acid, while the Cbz group is typically cleaved by catalytic hydrogenolysis.[4][7] This fundamental difference in their deprotection mechanisms forms the basis of their mutual orthogonality and is a key reason for their widespread use in concert.[1][8]

The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups, valued for its ease of introduction and its mild, acid-catalyzed removal.[5][9]

Boc Protection: Mechanism and Causality

The protection of an amine as its N-Boc derivative is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8][9] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[10][11]

The choice of (Boc)₂O as the reagent is deliberate. The carbonate leaving group is unstable and readily decomposes to the stable and volatile carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate, driving the reaction to completion.[10][11] While the reaction can proceed without an external base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the protonated amine and accelerate the reaction.[8][9]

Caption: Boc Protection Workflow.

Boc Deprotection: A Cationic Mechanism

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][12] The mechanism hinges on the stability of the resulting tert-butyl cation.[10]

The carbonyl oxygen of the carbamate is protonated by the strong acid, making the carbonyl carbon more electrophilic. This facilitates the cleavage of the tert-butyl-oxygen bond, releasing the stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[10][13] The evolution of CO₂ gas is a visual indicator of the reaction's progress.[10]

It is crucial to consider the fate of the liberated tert-butyl cation, as it is a potent electrophile that can lead to unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[5][14] To mitigate this, "scavengers" like triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap the cation.[5]

Caption: Boc Deprotection Workflow.

The Benzyloxycarbonyl (Cbz) Group: A Pioneer in Peptide Synthesis